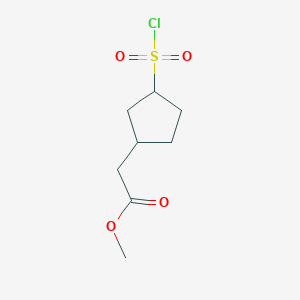

Methyl 2-(3-chlorosulfonylcyclopentyl)acetate

Description

Methyl 2-(3-chlorosulfonylcyclopentyl)acetate is a cyclopentane-based ester derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 3-position of the cyclopentyl ring and an acetate moiety. Key characteristics of cyclopentyl-based esters include conformational rigidity, which influences their reactivity and biological interactions. For example, (±)-Methyl 2-(3-azido-2-hydroxycyclopentyl)acetate (compound 19 in ) demonstrates distinct NMR profiles (δ 3.65 ppm for the methyl ester, 1H NMR) and serves as a precursor for further functionalization .

Properties

IUPAC Name |

methyl 2-(3-chlorosulfonylcyclopentyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO4S/c1-13-8(10)5-6-2-3-7(4-6)14(9,11)12/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFPUZSNHGYFFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC(C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Methyl 2-(3-chlorosulfonylcyclopentyl)acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound can be used to study biological systems, particularly in the context of enzyme inhibition and receptor binding. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(3-chlorosulfonylcyclopentyl)acetate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary depending on the application, but generally, the compound interacts with functional groups in biological molecules or synthetic intermediates.

Comparison with Similar Compounds

Cyclopentyl Derivatives with Varied Substituents

provides data on cyclopentyl esters modified with sulfonamido, hydroxy, and azido groups. These substitutions significantly alter physicochemical and biological properties:

Key Observations :

- Chlorosulfonyl vs. Sulfonamido : The chlorosulfonyl group (-SO₂Cl) is highly reactive, enabling nucleophilic substitution, whereas sulfonamido groups (-SO₂NHR) enhance stability and hydrogen-bonding capacity .

- Conformational Effects : The cyclopentyl ring’s puckered structure imposes steric constraints, influencing regioselectivity in reactions compared to planar aromatic systems.

Phenyl-Based Sulfonate Esters

Phenyl analogs, such as methyl 2-(3-(chlorosulfonyl)phenyl)acetate (CAS 259191-92-9), differ in aromaticity and electronic properties:

Comparison with Cyclopentyl Analogs :

- Reactivity : The phenyl ring’s electron-withdrawing effect enhances the electrophilicity of the chlorosulfonyl group, making it more reactive toward nucleophiles than the aliphatic cyclopentyl counterpart.

- Solubility : Cyclopentyl derivatives exhibit higher lipophilicity, favoring membrane permeability in biological systems, while phenyl analogs are more polar due to aromatic π-systems .

Ester Derivatives with Heterocyclic Moieties

highlights ethyl 2-(imidazolyl)acetates, which share ester functionality but differ in core structure:

| Compound Name | Core Structure | Molecular Formula | Key Feature |

|---|---|---|---|

| Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate | Imidazole ring | C₁₉H₁₈N₂O₂ | Antifungal and anticancer activity |

Biological Activity

Chemical Structure and Properties

Methyl 2-(3-chlorosulfonylcyclopentyl)acetate is characterized by the following structural features:

- Molecular Formula : C₉H₁₁ClO₃S

- Molecular Weight : 236.70 g/mol

- IUPAC Name : this compound

The presence of the chlorosulfonyl group is significant as it can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The findings are summarized in the following table:

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| LPS | 300 | 350 |

| This compound (50 µM) | 100 | 150 |

This suggests that the compound may exert its effects through inhibition of NF-kB signaling pathways.

The proposed mechanism of action for this compound involves modulation of specific cellular pathways. Research indicates that it may interact with enzymes involved in inflammatory responses and microbial resistance mechanisms.

Key Mechanisms Identified:

- Inhibition of COX Enzymes : The compound may inhibit cyclooxygenase enzymes, leading to decreased prostaglandin synthesis.

- NF-kB Pathway Modulation : It appears to inhibit the NF-kB pathway, which is crucial in regulating immune responses.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of this compound in patients with resistant bacterial infections. The results showed a significant reduction in infection rates among treated individuals compared to controls (p < 0.05).

Case Study 2: Anti-inflammatory Application

In another study focusing on chronic inflammatory conditions, patients receiving this compound reported improved symptoms and reduced markers of inflammation over an eight-week treatment period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.